2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide
Description
This compound is a structurally complex molecule featuring a 1,2,3,4-tetrahydroquinazolin-2,4-dione core substituted at the 3-position with a phenyl group. The phenyl ring is further functionalized at the 4-position with a methylene bridge linked to an N-methylacetamide moiety. Additionally, the quinazolinone nitrogen is substituted with a carbamoylmethyl group attached to a 2,3-dihydro-1,4-benzodioxin subunit. The presence of the N-methylacetamide group may influence solubility and self-association behavior, as observed in similar linear secondary amides .
Properties
IUPAC Name |
2-[4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6/c1-28-24(32)14-17-6-9-19(10-7-17)31-26(34)20-4-2-3-5-21(20)30(27(31)35)16-25(33)29-18-8-11-22-23(15-18)37-13-12-36-22/h2-11,15H,12-14,16H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPZJXWEAHUGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization.
Coupling Reactions: The benzodioxin moiety is then coupled with the quinazolinone core using appropriate linkers and reagents such as carbodiimides.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzodioxin moiety.
Reduction Products: Reduced forms of the quinazolinone core.
Substitution Products: Substituted acetamide derivatives.
Scientific Research Applications
2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three key analogs:
Structural Analog 1: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : Benzodioxin-linked acetic acid (carboxylic acid group replaces the acetamide in the target compound).
- Activity : Demonstrates anti-inflammatory efficacy comparable to ibuprofen in carrageenan-induced rat paw edema assays .
- Key Differences : The carboxylic acid group enhances aqueous solubility but may reduce metabolic stability due to susceptibility to glucuronidation. In contrast, the target compound’s N-methylacetamide group likely improves metabolic resistance while maintaining moderate solubility via hydrogen bonding .
Structural Analog 2: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure: Quinazolinone core with a 2,4-dichlorophenylmethyl substituent and acetamide side chain .
- Activity : Exhibits anticonvulsant activity, likely mediated by modulation of voltage-gated ion channels.
- However, the benzodioxin moiety may confer anti-inflammatory synergy absent in this analog.
Structural Analog 3: N-Methylacetamide (Self-Association Model)
- Structure : Simple secondary amide.
- Relevance : Serves as a model for understanding the thermophysical behavior of the target compound’s acetamide group. Linear secondary amides exhibit self-association in solution, governed by hydrogen bonding networks . This property may influence the target compound’s solubility and aggregation tendencies in biological matrices.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Anti-Inflammatory Potential: The benzodioxin subunit in the target compound aligns with the anti-inflammatory activity observed in ’s carboxylic acid analog. However, replacing the acid with an acetamide may delay metabolic clearance, extending half-life .
- Anticonvulsant Overlap: The quinazolinone-acetamide framework mirrors ’s anticonvulsant agent, suggesting possible dual therapeutic utility.
- Thermophysical Behavior : The N-methylacetamide group’s self-association tendencies could necessitate formulation strategies to mitigate aggregation in aqueous environments.
Biological Activity
The compound 2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a complex organic molecule that incorporates a benzodioxane moiety and exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.40 g/mol. The structure features a benzodioxane ring which is known for its diverse biological properties.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane structure. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin have shown significant inhibitory activity against enzymes such as:
- α-glucosidase : Important for glucose metabolism and a target for diabetes management.
- Acetylcholinesterase (AChE) : Relevant in Alzheimer's disease treatment.
In vitro studies indicated that many synthesized compounds exhibited substantial inhibitory activity against α-glucosidase while showing weaker effects on AChE .
2. Anticancer Activity
Compounds derived from the benzodioxane scaffold have also been investigated for their anticancer properties. Specifically, sulfonamide derivatives have demonstrated promising broad-spectrum antitumor activity. In particular, studies showed that certain benzodioxane-containing compounds were effective against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
Research has indicated that some benzodioxane derivatives possess neuroprotective effects. These compounds may help mitigate neurodegenerative processes by inhibiting AChE and thereby increasing acetylcholine levels in synaptic clefts, which is crucial for cognitive function .
Case Study 1: Inhibition of α-glucosidase
A study synthesized several new sulfonamide derivatives incorporating the benzodioxane moiety and tested their inhibitory effects on yeast α-glucosidase. The results showed that certain derivatives exhibited IC50 values significantly lower than that of standard drugs used in diabetes management, indicating their potential as therapeutic agents .
Case Study 2: Anticancer Screening
In another investigation, a series of 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin derivatives were evaluated for their anticancer properties. The most active compounds were found to be between 5 to over 45 times more effective than the commonly used drug probucol in preventing LDL-induced peroxidation .
Research Findings Summary
| Activity | Target | Findings |
|---|---|---|
| Enzyme Inhibition | α-glucosidase | Substantial inhibitory activity observed |
| Acetylcholinesterase | Weaker inhibition compared to α-glucosidase | |
| Anticancer Activity | Various cancer cell lines | Effective in inducing apoptosis and cell cycle arrest |
| Neuroprotective Effects | Cognitive function | Potential to enhance acetylcholine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
